Cas no 2680876-28-0 (benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate)

ベンジル N-(2-ヒドロキシ-2-フェニルプロピル)-N-メチルカルバメートは、有機合成中間体として重要なカルバメート系化合物です。分子内にヒドロキシル基と芳香環を有する特異な構造を持ち、医薬品や農薬の原料としての応用が期待されます。特に、N-メチル基とベンジルエステル部位の組み合わせにより、選択的な反応性と安定性を両立している点が特徴です。この化合物は、求核試薬との反応性が制御しやすく、官能基変換の多様性に優れています。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。

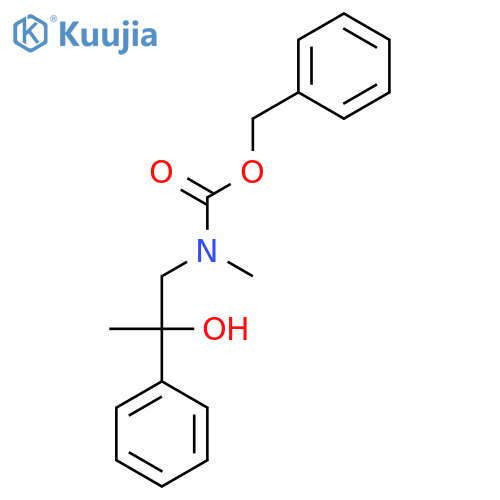

2680876-28-0 structure

商品名:benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680876-28-0

- EN300-28290094

- benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate

-

- インチ: 1S/C18H21NO3/c1-18(21,16-11-7-4-8-12-16)14-19(2)17(20)22-13-15-9-5-3-6-10-15/h3-12,21H,13-14H2,1-2H3

- InChIKey: NIACOMSNVJNEKQ-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C1C=CC=CC=1)CN(C(=O)OCC1C=CC=CC=1)C

計算された属性

- せいみつぶんしりょう: 299.15214353g/mol

- どういたいしつりょう: 299.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 49.8Ų

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290094-0.1g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 0.1g |

$1068.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-0.25g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 0.25g |

$1117.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-10g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-0.5g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 0.5g |

$1165.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-10.0g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 10g |

$5221.0 | 2023-05-24 | ||

| Enamine | EN300-28290094-2.5g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 2.5g |

$2379.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-1.0g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-28290094-1g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-5g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28290094-0.05g |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |

2680876-28-0 | 0.05g |

$1020.0 | 2023-09-08 |

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2680876-28-0 (benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 157047-98-8(Benzomalvin C)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量